Potassium tellurite

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

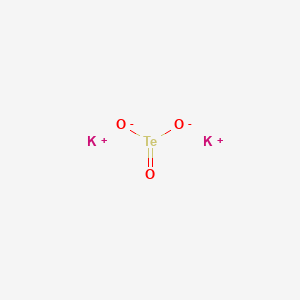

Potassium tellurite, with the chemical formula ( \text{K}_2\text{TeO}_3 ), is an inorganic compound composed of potassium and tellurium. It appears as a white crystalline powder and is known for its use in microbiology as a selective growth medium . This compound is hygroscopic and decomposes at temperatures between 460-470°C .

准备方法

Synthetic Routes and Reaction Conditions: Potassium tellurite can be synthesized by dissolving tellurium dioxide in water, followed by the addition of potassium hydroxide. The reaction mixture is then filtered, and the filtrate is evaporated to obtain this compound crystals . The detailed steps are as follows:

- Dissolve 1.9 kg of tellurium dioxide in 3 liters of water to obtain solution I.

- Add 1.33 kg of potassium hydroxide to solution I while stirring.

- Add 12 grams of natural clay as an absorption agent after the reaction is complete to obtain solution II.

- Filter the solution and evaporate the filtrate to produce this compound crystals.

- Dry the crystals in an oven at 60°C for 1-6 hours to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of potassium hydroxide to a solution of tellurium dioxide, followed by filtration, evaporation, and drying to yield the final product .

化学反应分析

Types of Reactions: Potassium tellurite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to potassium tellurate under specific conditions.

Substitution: this compound can participate in substitution reactions where the tellurite ion is replaced by other anions.

Common Reagents and Conditions:

Reduction: Sodium borohydride, microbial enzymes.

Oxidation: Strong oxidizing agents.

Substitution: Various anions in aqueous solutions.

Major Products:

Reduction: Elemental tellurium.

Oxidation: Potassium tellurate.

Substitution: Various substituted tellurite compounds.

科学研究应用

Microbiological Applications

1.1 Selective Culture Medium

Potassium tellurite is commonly used in selective media to isolate and identify bacteria, particularly those that are resistant to other antibiotics. For instance, it is effective in culturing Klebsiella pneumoniae strains that carry the terW gene, which is associated with virulence. A study demonstrated that MacConkey medium supplemented with 4 μg/ml this compound could selectively culture terW positive K. pneumoniae with high sensitivity (100%) and specificity (92.7%) .

1.2 Inhibition of Pathogenic Bacteria

This compound has been shown to inhibit the growth of various pathogenic bacteria. For example, it is effective against Staphylococcus aureus, a common cause of infections that are difficult to treat due to antibiotic resistance. Research indicates that this compound can be utilized in combination with other agents to enhance antibacterial activity, thereby reducing the effective concentration needed for inhibition .

Case Studies and Research Findings

2.1 Case Study: Antibacterial Synergy

A recent study highlighted the synergistic antibacterial activity of silver nitrate combined with this compound against clinical isolates of Pseudomonas aeruginosa. The combination not only outperformed standard antibiotics but also reduced the risk of developing resistance . The study utilized RNA sequencing to analyze gene expression changes under treatment, revealing that both compounds primarily affected similar cellular pathways.

2.2 Case Study: Identification of Enterococcus spp.

Another study evaluated the role of this compound in identifying Enterococcus species. The research demonstrated that this compound growth tests could effectively differentiate between species, providing a reliable method for species-level identification in clinical microbiology .

Data Tables

| Application | Bacterial Target | Medium Used | Concentration | Outcome |

|---|---|---|---|---|

| Selective culture | Klebsiella pneumoniae | MacConkey medium | 4 μg/ml | High sensitivity and specificity |

| Antibacterial synergy | Pseudomonas aeruginosa | Silver-tellurite combination | Varies | Enhanced efficacy against isolates |

| Species identification | Enterococcus spp. | This compound agar | Varies | Reliable species-level identification |

作用机制

Potassium tellurite exerts its effects primarily through its strong oxidizing properties. It can generate reactive oxygen species (ROS) within cells, leading to oxidative stress and damage to cellular components such as proteins, lipids, and DNA . The compound targets enzymes involved in oxidative stress response and can disrupt cellular redox balance . Additionally, this compound can interfere with thiol-containing molecules, further contributing to its toxic effects .

相似化合物的比较

Potassium tellurite is often compared with other tellurium and selenium compounds due to their similar chemical properties:

Potassium tellurate (( \text{K}_2\text{TeO}_4 )): Unlike this compound, potassium tellurate is a more oxidized form and has different reactivity and applications.

Sodium tellurite (( \text{Na}_2\text{TeO}_3 )): Similar in function to this compound but with different solubility and reactivity profiles.

Sodium selenite (( \text{Na}_2\text{SeO}_3 )): Shares similar redox properties but is based on selenium instead of tellurium, leading to different biological interactions.

Uniqueness: this compound’s unique properties, such as its strong oxidizing ability and selective toxicity to certain microorganisms, make it valuable in specific scientific and industrial applications .

属性

CAS 编号 |

123333-66-4 |

|---|---|

分子式 |

H4KO4Te |

分子量 |

234.7 g/mol |

IUPAC 名称 |

dipotassium;tellurite |

InChI |

InChI=1S/K.H2O3Te.H2O/c;1-4(2)3;/h;(H2,1,2,3);1H2 |

InChI 键 |

UHMVFCQIJCFGQT-UHFFFAOYSA-N |

SMILES |

[O-][Te](=O)[O-].[K+].[K+] |

规范 SMILES |

O.O[Te](=O)O.[K] |

Key on ui other cas no. |

7790-58-1 |

Pictograms |

Acute Toxic; Irritant |

同义词 |

potassium tellurate(IV) potassium tellurite |

产品来源 |

United States |

A: Potassium tellurite (K2TeO3) exhibits antimicrobial activity primarily through its reduction to metallic tellurium (Te0) within bacterial cells. This reduction process generates reactive oxygen species (ROS) and disrupts cellular respiration, leading to cell death [, , , , , ]. Tellurite reduction sites have been observed in the cytoplasm, often associated with the cell membrane [, ]. The specific mechanism of tellurite reduction can vary depending on the bacterial species and the presence of specific resistance determinants [].

A: this compound can induce morphological changes in some bacteria, such as the formation of spheroidal bodies in Bacillus megaterium []. These changes may be linked to the accumulation of metallic tellurium crystals within the cytoplasm, disrupting cellular processes.

ANone: The molecular formula of this compound is K2TeO3, and its molecular weight is 253.80 g/mol.

A: While specific spectroscopic data for this compound is not provided in the provided research, its reduction to metallic tellurium can be monitored spectrophotometrically. The formation of black tellurium crystals results in a characteristic absorbance peak, allowing for quantitative analysis of tellurite reduction [].

A: this compound is primarily utilized as a selective agent in bacterial culture media [, , , ]. Its ability to inhibit the growth of various gram-negative bacteria while allowing the growth of specific gram-positive bacteria, such as Corynebacterium diphtheriae and certain strains of Staphylococcus and Streptococcus, makes it useful for isolating these species from clinical samples. Additionally, its use in rapid drug susceptibility testing for Mycobacterium avium complex highlights its potential in diagnostic applications [].

A: While the provided abstracts don't detail specific computational studies on this compound, they highlight areas where computational chemistry could be applied. This includes understanding the mechanism of tellurite reduction at a molecular level, predicting the impact of tellurite on bacterial metabolic pathways, and designing more effective tellurite-based antimicrobial agents [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。